molecular formula C14H15ClN2O2S B14952464 (4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide

(4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide

Cat. No.: B14952464
M. Wt: 310.8 g/mol
InChI Key: FFALFNQBJWRDAO-UHFFFAOYSA-N
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Description

(4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide is a complex organic compound that features a chlorophenyl group, a pyridyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzene with pyridine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-pressure reactors and continuous flow systems can optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to create drugs with specific therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with biomolecules and its potential as a pharmaceutical intermediate make it a valuable compound in both research and industry.

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(1-pyridin-2-ylethyl)methanesulfonamide

InChI

InChI=1S/C14H15ClN2O2S/c1-11(14-4-2-3-9-16-14)17-20(18,19)10-12-5-7-13(15)8-6-12/h2-9,11,17H,10H2,1H3

InChI Key

FFALFNQBJWRDAO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NS(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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